molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2982569
CAS No.: 1679381-63-5
M. Wt: 183.64
InChI Key: ONIHTCGRWFAQTG-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 2 and two methyl groups at position 5. This structure is part of the deazapurine family, known for their role in medicinal chemistry as kinase inhibitors and antiviral/anti-tubercular agents . The compound is primarily used as a synthetic intermediate, with suppliers like Combi-Blocks offering it at 95% purity (CAS: 1638772-11-8) .

Properties

IUPAC Name

2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHTCGRWFAQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=NC(=NC=C21)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one with suitable reagents to introduce the chloro substituent at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative table highlighting key analogs:

Compound Name Substituents Functional Groups Biological Activity Key Applications References
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5,5-dimethyl None Potential kinase inhibition Pharmaceutical intermediates
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Cl None JAK inhibitor precursor Synthesis of Ruxolitinib analogs
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 2-Cl, 5,5-dimethyl 6-ketone Not reported Research chemical
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 4-Cl, 5,5-dimethyl 6-ketone Not reported Kinase inhibitor research
2-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 2-Cl, 5,5-diF 6-ketone Enhanced metabolic stability Drug discovery
QTT 777 (7-Deaza purine analog) Amino group modifications Amino Anti-tubercular (MIC: 0.08–0.35 µM) Tuberculosis treatment
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine 6-Br, 2-Cl None Cross-coupling reactions Synthetic chemistry

Key Research Findings

Kinase Inhibition: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in synthesizing Janus kinase (JAK) inhibitors like Ruxolitinib. Its chlorine at position 4 facilitates nucleophilic substitution reactions, enabling derivatization at this site .

Anti-Tubercular Activity: Amino-substituted analogs (e.g., QTT 777) demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.08–0.35 µM), surpassing Rifampicin (MIC: 0.09 µM). This highlights the importance of electron-donating groups for target binding .

Fluorinated Derivatives :

  • 2-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 1638761-02-0) exhibits increased metabolic stability due to fluorine’s electronegativity and lipophilicity, making it favorable for in vivo applications .

Synthetic Utility :

  • Bromine at position 6 (e.g., 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine) enhances reactivity in cross-coupling reactions, enabling diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions .

Structural and Functional Insights

  • Position 2 vs. 4 Chlorine : Chlorine at position 2 (target compound) vs. 4 (JAK precursor) alters electronic distribution, affecting reactivity and binding. Position 4 is more commonly targeted for nucleophilic substitutions in drug synthesis .
  • Spiro and Morpholine Derivatives : Compounds like spiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidine] introduce conformational rigidity, optimizing pharmacokinetic profiles .

Biological Activity

2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine (CAS: 1679381-63-5) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article presents a comprehensive review of its biological activity based on various studies, including structure-activity relationships (SAR), cytotoxicity profiles, and mechanisms of action.

Chemical Structure

The compound features a unique pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 2-position and dimethyl groups at the 5-position. This configuration is crucial for its biological interactions and efficacy.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Cytotoxicity Studies

A study highlighted the cytotoxic effects of this compound against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives were reported as follows:

CompoundCell LineIC50 (µM)
This compoundHepG229 - 59
Compound 5k (similar structure)HepG240 - 204 nM
Compound 5e (with Cl)HeLaNot specified but significant

These findings suggest that the presence of chlorine enhances the cytotoxicity against specific cell lines like HepG2 and HeLa cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells. Notably, there was an upregulation of pro-apoptotic proteins such as caspase-3 and Bax and a downregulation of anti-apoptotic protein Bcl-2 in treated HepG2 cells .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, which is a critical mechanism in preventing tumor proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact biological activity. For instance:

  • The introduction of different substituents at specific positions alters the binding affinity and efficacy against various kinases involved in cancer progression.
  • Compounds with halogen substitutions (like chlorine) generally exhibited improved potency compared to their non-substituted counterparts .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives containing chlorine showed enhanced cytotoxicity against HepG2 and MDA-MB-231 cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies : While limited data exists regarding in vivo efficacy specifically for this compound alone, related compounds have shown promising results in animal models for tumor reduction and inhibition of metastasis .

Q & A

Q. What are the most common synthetic routes for 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multistep reactions, including cyclization and chlorination. For example, analogous compounds (e.g., 4-chloro-5-ethyl derivatives) are synthesized via coupling ethyl cyanoacetate with brominated intermediates, followed by cyclization and chlorination using POCl₃ or PCl₅ . A general procedure for pyrrolo[2,3-d]pyrimidine derivatives involves nucleophilic substitution of 4-chloro intermediates with amines under reflux in isopropanol with HCl catalysis . Key steps include:

  • Cyclization of precursors (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate).
  • Chlorination at the 2-position using POCl₃.
  • Purification via column chromatography or recrystallization.

Table 1: Comparison of Reaction Yields for Analogous Syntheses

MethodYieldConditionsReference
NaH/Iodomethane Alkylation88%DMF, 0°C to RT, 1.5 hours
NBS Bromination76%CH₂Cl₂, RT, 2 hours
HCl-Catalyzed Substitution27–94%Isopropanol, reflux, 12–48 hours

Q. How is the compound characterized structurally and analytically?

Characterization relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm ring fusion (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine cores) .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 0.3 ppm error) .
  • Melting Point: Consistency with literature values (e.g., 200–201°C for intermediates) .
  • Elemental Analysis: Confirms C, H, N content (e.g., ±0.05% deviation from theoretical values) .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as a key intermediate in kinase inhibitor development. For example:

  • JAK/STAT Pathway Inhibitors: Analogous 4-chloro-pyrrolo-pyrimidines are precursors to Tofacitinib, a JAK inhibitor .
  • Structure-Activity Relationship (SAR) Studies: The chloro and dimethyl groups modulate electron-withdrawing effects, influencing binding to ATP pockets in kinases .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,5-dimethyl group influence biological activity?

The dimethyl group at C5 enhances:

  • Metabolic Stability: Reduced oxidation due to steric hindrance.
  • Target Selectivity: Bulky substituents prevent off-target binding (e.g., lower IC₅₀ for CDK2 vs. VEGFR2 in dimethyl vs. ethyl analogs) . Experimental Design:
  • Synthesize analogs with varying substituents (e.g., ethyl, isopropyl).
  • Compare IC₅₀ values in kinase inhibition assays (e.g., ELISA-based enzymatic assays).

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Methodological solutions include:

  • Purity Validation: Use HPLC (>99% purity) to exclude side products.
  • Standardized Assays: Re-test activity under controlled conditions (e.g., ATP concentration, pH).
  • Computational Modeling: Dock the compound into kinase structures (e.g., EGFR) to predict binding modes .

Q. How can reaction conditions be optimized to improve regioselectivity during chlorination?

Chlorination at the 2-position competes with side reactions. Optimization strategies:

  • Catalyst Screening: Use DMAP or Lewis acids (e.g., AlCl₃) to direct chlorination .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation .

Data Contradiction Analysis

Q. Why do some studies report variable yields in nucleophilic substitution reactions?

Variability arises from:

  • Amine Reactivity: Electron-rich amines (e.g., anilines) react faster than aliphatic amines.
  • Steric Effects: Bulky amines (e.g., tert-butyl) reduce accessibility to the chloro leaving group . Resolution:
  • Conduct kinetic studies (e.g., monitor reaction progress via TLC).
  • Use excess amine (3–5 equivalents) for low-reactivity substrates.

Methodological Resources

  • Synthesis Protocols:
  • Kinase Assay Design:
  • Computational Tools: Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.